1-(4-Methoxyphenyl)-1h-indazole-3-carbaldehyde
Description
1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde (CAS: 885271-31-8) is an indazole derivative with the molecular formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol . Its structure comprises an indazole core substituted at the 1-position with a 4-methoxyphenyl group and at the 3-position with a carbaldehyde functional group.
Properties
IUPAC Name |
1-(4-methoxyphenyl)indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)17-15-5-3-2-4-13(15)14(10-18)16-17/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLDKAOBRJNBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695794 | |
| Record name | 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-31-8 | |
| Record name | 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies for 1-Aryl-1H-indazole Derivatives
The synthesis of 1-aryl-1H-indazole derivatives, including 1-(4-methoxyphenyl)-1H-indazole-3-carbaldehyde, generally follows routes involving:
- Intramolecular oxidative C–H amination to form the indazole ring system.
- N-arylation or N-alkylation at the 1-position to introduce the aryl substituent.
- Functional group transformations to install the aldehyde group at the 3-position.
A notable method involves silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones, which efficiently constructs the indazole core with diverse substituents, including aryl and functional groups at the 3-position.
Silver(I)-Mediated Intramolecular Oxidative C–H Amination
This method is particularly effective for synthesizing 1H-indazole derivatives with various substituents:
- Procedure : Aryl hydrazones (0.3 mmol) are reacted with silver bis(trifluoromethanesulfonyl)imide (AgNTf2, 0.6 mmol), copper acetate (Cu(OAc)2, 0.15 mmol), and 1,2-dichloroethane (1 mL) under atmospheric conditions.
- Conditions : Stirring at 80 °C for 24 hours.
- Outcome : The reaction yields 1H-indazole derivatives with substituents at the 3-position, including aldehydes, with good yields after chromatographic purification.
This approach can be adapted to incorporate the 4-methoxyphenyl group at the N1 position by selecting appropriate arylhydrazone precursors bearing the 4-methoxyphenyl substituent.
One-Pot Synthesis via NCS-Chlorination and Subsequent Functionalization
Another approach involves the preparation of 1-alkyl-1H-indazoles via N-chlorosuccinimide (NCS) chlorination, followed by functional group transformations:
- Starting Materials : Benzaldehyde dimethylhydrazones and o-(trimethylsilyl)phenyl triflates.
- Reagents : CsF, acetic anhydride, and acetonitrile as solvent.
- Conditions : Stirring at 65 °C for 10 hours.
- Workup : Quenching with water and extraction.
- Outcome : Formation of 2-acetyl-1-methylindazoles, which can be further oxidized or modified to aldehydes at the 3-position.
While this method is demonstrated for methyl-substituted indazoles, it can be adapted for aryl substitution at the N1 position by using the corresponding aryl hydrazones.
Aldol Condensation and Cyclization Approaches for Indazole Derivatives
Research on related indazole derivatives shows that:
- Aldol condensation of heteroaromatic aldehydes with acetylacetone in DMSO solvent, catalyzed by base heterocyclic amines, yields cyclohexanone intermediates.
- These intermediates react with hydrazine hydrate or phenylhydrazine hydrochloride in acidic medium to form indazole derivatives.
Although this method is more commonly used for tetrahydro-indazole derivatives, it provides a pathway to install diverse substituents, including methoxyphenyl groups, and could be modified for aldehyde introduction at the 3-position.
Buchwald–Hartwig Intramolecular Cyclization for 1-Arylindazole-3-carboxamides
A convergent two-step synthesis reported for 1-arylindazole-3-carboxamides involves:
- Reaction of isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid.
- Followed by chemoselective Buchwald–Hartwig intramolecular cyclization.
- This method affords high yields (up to 98%) and allows for diverse substitution patterns on the indazole ring, including aryl groups at N1 and functional groups at the 3-position.
Though this method targets carboxamide derivatives, it demonstrates the versatility of palladium-catalyzed cyclization in preparing functionalized indazoles, which can be adapted for aldehyde functionalities.
Summary Table of Preparation Methods
Research Findings and Considerations
- Mechanistic Insights : The silver(I)-mediated oxidative C–H amination likely proceeds via outer-sphere electron transfer, enabling efficient ring closure and functionalization.
- Substrate Scope : The methods accommodate a variety of substituents, including electron-donating groups like methoxy on the phenyl ring, which is essential for preparing 1-(4-methoxyphenyl)-1H-indazole derivatives.
- Purification and Characterization : Products are typically purified by silica gel chromatography and characterized by NMR, IR, and HRMS to confirm the aldehyde functionality and substitution pattern.
- Yield and Efficiency : Yields vary but are generally good to excellent (60–98%), depending on the method and substrate complexity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and conditions.
Major Products Formed:
Oxidation: 1-(4-Methoxyphenyl)-1H-indazole-3-carboxylic acid.
Reduction: 1-(4-Methoxyphenyl)-1H-indazole-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 252.27 g/mol. It features an indazole core, a bicyclic structure with a five-membered ring containing two nitrogen atoms fused to a benzene ring. The presence of the 4-methoxyphenyl substituent enhances its potential for biological activity and functional versatility, making it a subject of interest in medicinal chemistry and pharmacology. This compound is explored in areas of scientific research, with preliminary studies suggesting it may possess significant biological activities.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceutical Development The structural characteristics of this compound make it a candidate for pharmaceutical development. It can be used in synthesizing more complex molecules or derivatives with enhanced biological properties. Studies on its interactions with biological targets are crucial for understanding its mechanism of action and guiding further development as a therapeutic agent.
Structural Analogues and Their Significance
Several compounds share structural similarities with this compound. A comparison highlighting their uniqueness is given below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Methylphenyl)-1H-indazole-3-carbaldehyde | Similar indazole core with methyl group | Potentially different biological activity due to methyl substitution |
| 1-(Phenyl)-1H-indazole-3-carbaldehyde | Indazole core without methoxy group | May exhibit different reactivity patterns |
| 1-(4-Chlorophenyl)-1H-indazole-3-carbaldehyde | Chlorine substituent instead of methoxy | Potentially increased potency against specific targets |
| 1-(4-Hydroxyphenyl)-1H-indazole-3-carbaldehyde | Hydroxyl group introduces additional polarity | May enhance solubility and bioavailability |
These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activity, showcasing the diverse potential within this class of compounds.
Indazole Derivatives in Research
Indazole derivatives, which share a core structure with this compound, are explored for various biological activities. Novel multi-substituted indazole derivatives have been synthesized and evaluated for their biological properties . Indoles, which are structurally related, have demonstrated antiproliferative activity against MCT1-expressing cancer cell lines .
One study investigated the inhibitory activity of indole derivatives against MCT1 using a 3-bromopyruvate (3-BP) cell viability assay. The findings revealed that functional inhibition of MCT1 results in reduced intracellular 3-BP levels and enhanced cell viability . Cell cycle distribution analysis further confirmed that indole derivatives impair cancer cell proliferation .
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to downstream effects. The exact mechanism can vary based on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde and analogous compounds:
Structural and Functional Insights
Core Heterocycle Differences: Indazole vs. The pyrazole derivative (3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibits notable antiviral activity against flavivirus and HIV, attributed to its planar structure and electron-withdrawing carbaldehyde group .
Substituent Effects: 4-Methoxyphenyl vs. In contrast, the phenyl group in the pyrazole analog may prioritize steric effects . Carbaldehyde vs. Carboxylic Acid: The carbaldehyde group in the target compound is more reactive, enabling conjugation with amines (e.g., prodrug strategies). Conversely, the carboxylic acid in 1-methylindazole-3-carboxylic acid facilitates hydrogen bonding, improving crystallinity and stability .
Biological Activity Trends :
- Pyrazole derivatives (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) demonstrate antioxidant and anti-inflammatory activities, suggesting that the carbaldehyde-pyrazole combination is critical for scavenging free radicals .
- Indazole-carboxylic acid derivatives are often intermediates for drugs targeting neurological or metabolic disorders, leveraging their hydrogen-bonding capacity for target engagement .
Physicochemical Properties
- Solubility : The carbaldehyde group in the target compound may reduce aqueous solubility compared to carboxylic acid derivatives, impacting bioavailability.
- Reactivity : The aldehyde functionality offers synthetic versatility, such as forming hydrazones or imines, which are valuable in developing enzyme inhibitors .
Research Findings and Data Tables
Table 1: Molecular and Crystallographic Comparisons
Biological Activity
1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a 4-methoxyphenyl group attached to an indazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of indazole derivatives with aldehydes or through various coupling reactions that enhance the pharmacological profile of the resulting compounds.
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. In particular, it has shown promising results in inhibiting the growth of MCT1-expressing cells such as A-549 (lung cancer) and MCF-7 (breast cancer) cell lines.
- Inhibitory Activity : The compound demonstrated a half-maximal inhibitory concentration (IC50) value of 81.0 nM against MCT1, indicating potent activity compared to other known inhibitors .
- Cell Viability Assays : The efficacy was confirmed through MTT assays, which indicated significant reductions in cell viability at concentrations as low as 5 μM .
The mechanism by which this compound exerts its anticancer effects primarily involves:
- MCT1 Inhibition : By blocking the monocarboxylate transporter 1 (MCT1), the compound prevents the influx of lactate and pyruvate into cancer cells, disrupting their metabolic processes and leading to apoptosis .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound resulted in a significant shift in cell cycle distribution, leading to increased populations of cells in the sub-G1 phase, indicative of apoptosis .
Structure-Activity Relationship (SAR)
The presence of the methoxy group at the para position on the phenyl ring appears crucial for enhancing the biological activity of indazole derivatives. Variations in substituents can significantly affect potency and selectivity against specific cancer types.
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | 81.0 | MCT1 |
| Reference Compound A | 200 | MCT1 |
| Reference Compound B | 150 | MCT1 |
Case Studies
A recent study focused on a series of indole derivatives, including those similar to this compound, demonstrated their potential as effective anticancer agents. The study reported:
- Compound Efficacy : Among the tested compounds, those with para-substituted phenyl groups exhibited enhanced inhibitory activity against MCT1-expressing cancer cell lines.
- In Vivo Studies : Further research is needed to evaluate these compounds' efficacy in animal models to assess their therapeutic potential in clinical settings .
Q & A
[Basic] What are the established synthetic routes for preparing 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde, and what key reaction parameters influence yield?
Methodological Answer:
- Synthetic Routes :
- Nucleophilic Substitution : React 1H-indazole-3-carbaldehyde derivatives with 4-methoxyphenyl halides (e.g., bromide) in polar aprotic solvents (DMF or DMSO) using K₂CO₃ as a base. Reaction temperatures of 80–100°C for 12–24 hours yield ~70–85% product .
- Condensation Reactions : Utilize Vilsmeier-Haack conditions (POCl₃/DMF) to form the aldehyde group post-substitution of the methoxyphenyl moiety .
- Optimization Parameters :
- Stoichiometry : Maintain a 1:1.2 molar ratio of indazole precursor to methoxyphenylating agent.
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) removes unreacted starting materials .
[Basic] Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR :
- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
- X-ray Crystallography : Refine crystal structures using SHELXL (R-factor < 0.05) to resolve molecular conformation and hydrogen-bonding networks .
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water (70:30) mobile phase at 254 nm .
[Advanced] How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- Solvent Effects : Apply Polarizable Continuum Models (PCM) in DFT calculations to account for solvent interactions, which shift NMR chemical shifts by up to 0.5 ppm .
- Conformational Analysis :
- Validation : Cross-check IR vibrational modes with scaled DFT frequencies (scaling factor: 0.961) to resolve peak assignments .
[Advanced] What advanced crystallization techniques can mitigate polymorphism issues in this compound?
Methodological Answer:
- Solvent Screening : Test 10+ solvent systems (e.g., DMSO/water, THF/heptane) to identify conditions favoring monomorphic crystal growth .
- Controlled Nucleation :
- Co-crystallization : Introduce co-formers like succinic acid in 2:1 molar ratios to stabilize specific crystal lattices .
[Advanced] What methodologies are recommended for investigating the thermal decomposition pathways of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) :
- Heat samples at 10°C/min under N₂ to detect mass loss events (e.g., aldehyde decomposition at ~250°C) .
- Pair with mass spectrometry (MS) to identify volatile degradation products (e.g., CO, CH₃O• radicals) .
- Computational Modeling :
[Basic] How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural similarity to active indazole derivatives .
- Assay Design :
- In vitro Enzymatic Assays : Use fluorescence-based substrates (e.g., ATP-competitive kinase assays) with IC₅₀ determination via dose-response curves (1 nM–100 μM range) .
- Cell Viability Tests : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
- Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only controls to validate assay conditions .
[Advanced] How can computational docking studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Protein Preparation :
- Retrieve target structures from the PDB (e.g., PDB ID 3FMO for kinases) and optimize hydrogen-bond networks using molecular dynamics (MD) .
- Docking Protocols :
- Use AutoDock Vina with flexible ligand sampling to explore binding poses. Focus on interactions with catalytic lysine or hinge regions .
- Score poses using binding energy (ΔG < −8 kcal/mol) and hydrogen-bond distances (<2.5 Å) .
- SAR Analysis : Modify substituents (e.g., methoxy to hydroxyl) and re-dock to predict activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
